![molecular formula C25H32N4O6 B1674909 1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea](/img/structure/B1674909.png)
1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LK 204-545 is a highly selective beta1-adrenoceptor antagonist.
生物活性
1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea, often referred to as LK 204-545, is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of LK 204-545, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of LK 204-545 is C25H32N4O6 with a molecular weight of approximately 484.55 g/mol. The compound features a complex structure that includes a cyano group, a cyclopropylmethoxy moiety, and multiple aromatic rings, contributing to its biological activity.
Research indicates that LK 204-545 interacts with various biological targets, particularly within the realm of G protein-coupled receptors (GPCRs). These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes.
Key Mechanisms:
- Inhibition of Specific Receptors: LK 204-545 has been shown to inhibit certain GPCRs involved in inflammatory responses and pain pathways, suggesting its potential as an anti-inflammatory and analgesic agent .
- Modulation of Enzyme Activity: The compound may influence the activity of enzymes associated with metabolic pathways, enhancing or inhibiting their functions depending on the cellular context .
Anti-inflammatory Properties
Studies have demonstrated that LK 204-545 exhibits significant anti-inflammatory effects. In vitro experiments showed that it reduces the production of pro-inflammatory cytokines in activated immune cells. Additionally, animal models indicated decreased inflammation in conditions such as arthritis and colitis when treated with this compound.
Analgesic Effects
The analgesic properties of LK 204-545 were evaluated through behavioral assays in rodent models. Results indicated a marked reduction in pain response to nociceptive stimuli, supporting its potential use in pain management therapies.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of LK 204-545:
- Study on Inflammatory Bowel Disease (IBD):
- Pain Management Trials:
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C25H32N4O6 |
Molecular Weight | 484.55 g/mol |
Anti-inflammatory Activity | Significant reduction in cytokine production |
Analgesic Activity | Decreased pain sensitivity |
科学的研究の応用
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of urea compounds can exhibit antiproliferative activity against various cancer cell lines. In a study assessing the antiproliferative effects of similar urea derivatives, compounds were synthesized and tested against the National Cancer Institute (NCI)-60 human cancer cell lines. Notably, specific derivatives demonstrated broad-spectrum activity with significant mean percentage inhibition values across multiple cancer types, indicating a promising avenue for further development in cancer therapeutics .
Case Study: Antiproliferative Screening
- Compound Tested : 1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea
- Cell Lines : NCI-60 human cancer cell lines
- Results : Exhibited significant growth inhibition in melanoma, renal, and breast cancer cell lines.
Urease Inhibition
The compound's structural features suggest potential efficacy as a urease inhibitor. Urease is an enzyme implicated in various medical conditions, including kidney stones and peptic ulcers. The search for effective urease inhibitors has led to the synthesis of several urea-based compounds. Studies have shown that modifications to the urea structure can enhance inhibitory activity, making this compound a candidate for further investigation in this area .
Case Study: Urease Inhibitory Activity
- Focus : Synthesis of urea derivatives with enhanced urease inhibition.
- Findings : Certain structural modifications resulted in improved inhibitory efficacy compared to traditional urease inhibitors like thiourea.
Pharmacological Insights
The pharmacological profile of this compound suggests it may interact with specific biological targets, potentially influencing pathways involved in cancer progression and other diseases. The compound has been categorized under GPCR (G protein-coupled receptor) ligands, hinting at its role in modulating receptor activity which could lead to therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. By analyzing how different substituents affect biological activity, researchers can design more effective analogs. For instance, variations in the phenolic and cyano groups have been shown to influence both potency and selectivity towards specific targets .
Data Table: Summary of SAR Findings
特性
分子式 |
C25H32N4O6 |
---|---|
分子量 |
484.5 g/mol |
IUPAC名 |
1-[2-[[3-[2-cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea |
InChI |
InChI=1S/C25H32N4O6/c26-14-19-13-23(34-12-11-33-16-18-1-2-18)7-8-24(19)35-17-22(31)15-27-9-10-28-25(32)29-20-3-5-21(30)6-4-20/h3-8,13,18,22,27,30-31H,1-2,9-12,15-17H2,(H2,28,29,32) |
InChIキー |
VAWYRUMIUGPAEX-UHFFFAOYSA-N |
SMILES |
C1CC1COCCOC2=CC(=C(C=C2)OCC(CNCCNC(=O)NC3=CC=C(C=C3)O)O)C#N |
正規SMILES |
C1CC1COCCOC2=CC(=C(C=C2)OCC(CNCCNC(=O)NC3=CC=C(C=C3)O)O)C#N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(+-)-1-(2-(3-(2-cyano-4-(2-cyclopropylmethoxyethoxy)phenoxy)-2-hydroxypropylamino)ethyl)-3-(4-hydroxyphenyl)urea LK 204-545 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。